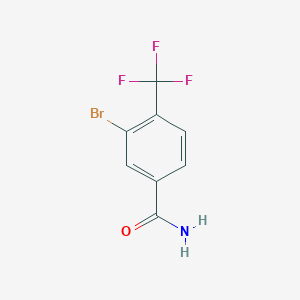

3-Bromo-4-(trifluoromethyl)benzamide

Description

Overview of Benzamide (B126) Derivatives in Contemporary Organic Synthesis and Medicinal Chemistry

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring linked to an amide group. ontosight.ai This structural motif is a cornerstone in contemporary organic synthesis and medicinal chemistry due to the diverse biological activities and versatile chemical properties exhibited by its derivatives. ontosight.ai In organic synthesis, benzamides serve as valuable building blocks and intermediates for the creation of more complex molecules, largely because the amide bond is central to numerous biological processes. researchgate.net

In the realm of medicinal chemistry, benzamide derivatives are extensively researched and have been successfully developed into a wide range of therapeutic agents. researchgate.netontosight.ai Their pharmacological significance is broad, with various derivatives demonstrating potential as antimicrobial, anti-inflammatory, analgesic, and anticancer agents. researchgate.netontosight.ai The stability of the aromatic amide structure and the relative ease of its synthesis from commercially available materials further enhance its utility in drug discovery and development programs. researchgate.net The functional groups attached to the benzamide core can be systematically modified to fine-tune the compound's physicochemical properties and its interaction with biological targets, making it a privileged scaffold in the design of new pharmaceuticals. ontosight.ai

Strategic Importance of Halogenated and Trifluoromethylated Aromatic Scaffolds

The strategic incorporation of halogen atoms and trifluoromethyl (CF3) groups onto aromatic scaffolds is a widely employed strategy in modern drug design to enhance the biological and physicochemical properties of a molecule. mdpi.comresearchgate.net Halogens, such as bromine, are introduced to modulate a compound's steric and electronic properties, which can lead to improved binding affinity with molecular targets. mdpi.com The carbon-halogen bond can influence metabolic stability and lipophilicity, key parameters in determining the pharmacokinetic profile of a drug candidate. nih.gov

Significance of 3-Bromo-4-(trifluoromethyl)benzamide as a Versatile Chemical Building Block and Research Intermediate

This compound emerges as a significant molecule in chemical research, primarily functioning as a versatile chemical building block and a key intermediate in the synthesis of complex target molecules. Its structure incorporates both a reactive bromine atom and a trifluoromethyl group on the benzamide scaffold, a combination that offers distinct advantages for synthetic chemists.

The bromine atom serves as a handle for a variety of chemical transformations, most notably cross-coupling reactions, which allow for the introduction of new carbon-carbon or carbon-heteroatom bonds. This reactivity makes the compound an excellent starting point for constructing more elaborate molecular architectures. Simultaneously, the trifluoromethyl group imparts the beneficial properties discussed previously, such as enhanced lipophilicity and metabolic stability, into the final products. This dual functionality makes this compound a valuable intermediate in the development of new pharmaceuticals and agrochemicals, particularly in the synthesis of small-molecule inhibitors for therapeutic targets. google.com

Scope and Objectives of Academic Research on the Compound

Academic research involving this compound is primarily focused on its application in synthetic and medicinal chemistry. The overarching objective is to leverage its unique structural features to synthesize novel compounds with potential therapeutic value. Researchers utilize this intermediate to explore structure-activity relationships (SAR) in various classes of biologically active molecules.

The scope of this research includes:

Synthesis of Novel Derivatives: A significant portion of research is dedicated to using this compound as a precursor to synthesize new series of compounds. This often involves modifying the benzamide moiety or using the bromine atom for coupling reactions to build molecular diversity. smolecule.com

Investigation of Biological Activity: Once synthesized, these new derivatives are screened for various biological activities. Studies have investigated the potential of compounds derived from this scaffold for anticancer and antimicrobial properties. ontosight.ai

Development of Therapeutic Agents: The ultimate goal of much of this research is the identification of lead compounds for drug discovery programs. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting molecules, researchers aim to develop potent and selective agents for specific biological targets, such as enzymes or receptors implicated in disease. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDFVDMPXWLROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601290290 | |

| Record name | 3-Bromo-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581813-18-5 | |

| Record name | 3-Bromo-4-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581813-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 4 Trifluoromethyl Benzamide and Its Advanced Precursors

Strategies for Amide Bond Formation in Benzamide (B126) Synthesis

The creation of the amide linkage is a cornerstone of organic synthesis. For a target like 3-Bromo-4-(trifluoromethyl)benzamide, this typically involves the reaction of 3-bromo-4-(trifluoromethyl)benzoic acid or its derivatives with an ammonia (B1221849) source.

The most direct method for forming an amide bond is the condensation of a carboxylic acid and an amine. bath.ac.uk However, this reaction is often inefficient without the use of activating agents or "coupling reagents" due to the formation of a stable carboxylate-ammonium salt. bath.ac.ukacs.org These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

Common strategies involve the in-situ activation of the carboxylic acid. The process typically begins with the activation of the carboxylic acid to form an activated intermediate, which is then susceptible to nucleophilic attack by an amine. bath.ac.uk Additives such as 1-hydroxy-1-H-benzotriazole (HOBt) can be employed to minimize side reactions and reduce racemization in chiral substrates. bath.ac.uk Boron-based reagents have also gained attention; for instance, B(OCH₂CF₃)₃ has been shown to be an effective reagent for direct amidation, often allowing for product purification by simple filtration without the need for aqueous workup. acs.org

Table 1: Comparison of Selected Amide Coupling Approaches

| Method/Reagent Class | Activating Principle | Common Byproducts | Key Features |

|---|---|---|---|

| Carbodiimides (e.g., DCC, EDC) | Forms an O-acylisourea intermediate | Substituted ureas | Widely used, reliable; byproduct removal can be challenging. bath.ac.uk |

| Boron-based (e.g., B(OCH₂CF₃)₃) | Forms a borate (B1201080) ester intermediate | Borate-derived species | Effective for a broad range of substrates; simplified workup. acs.org |

Another pathway involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or acyl fluoride (B91410). For example, 3-bromo-4-trifluoromethoxy-benzoyl chloride can be converted to the corresponding acyl fluoride using anhydrous hydrofluoric acid, creating a highly reactive species for subsequent amidation. prepchem.com

Palladium-catalyzed aminocarbonylation represents a powerful alternative for constructing benzamides directly from aryl halides. This method involves the reaction of an aryl halide, carbon monoxide (CO), and an amine in the presence of a palladium catalyst. berkeley.eduacs.org This approach is valuable as it can assemble the benzamide functionality directly onto the aromatic core.

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion to form a palladated acyl complex. Subsequent reaction with an amine leads to reductive elimination, yielding the desired amide and regenerating the Pd(0) catalyst. acs.org The choice of ligand is crucial for reaction efficiency, with bulky phosphine (B1218219) ligands like Xantphos and DPEphos often employed to promote high yields across a range of substrates. organic-chemistry.orgacs.org

Recent advancements have focused on developing CO-free aminocarbonylation methods to avoid the handling of toxic carbon monoxide gas. organic-chemistry.org One such strategy uses N-substituted formamides as both an amide source and a CO surrogate, employing a palladium acetate/Xantphos catalytic system. organic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Aminocarbonylation Systems

| Palladium Source | Ligand | CO Source | Amine | Key Feature |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | CO gas (ex situ) | Benzylamine | Effective for aryl bromides and iodides. researchgate.net |

| Pd(OAc)₂ | Xantphos | N-substituted formamides | N/A (from formamide) | Carbon-monoxide-free protocol. organic-chemistry.org |

Beyond traditional coupling and carbonylation, other methods for amide synthesis exist. The Schotten-Baumann reaction, a classic method for benzoylation, involves reacting an amine with a benzoyl chloride under basic conditions, often in a two-phase system. researchgate.net Green chemistry approaches have adapted this by performing the benzoylation in a neat phase without solvent or alkali, simplifying the procedure and reducing waste. researchgate.net

The reaction of carboxylic acids with isocyanates at room temperature provides another route, proceeding with the loss of carbon dioxide to yield the corresponding amide in high yields. acs.org Furthermore, catalytic methods using transition metals other than palladium, such as iron(III) chloride, have been developed for the direct amidation of esters in solvent-free conditions. mdpi.com Nature-inspired methods that proceed through thioester intermediates have also been developed as a green, one-pot process for amide bond formation from carboxylic acids. nih.gov

Regioselective Introduction and Manipulation of Aromatic Substituents

The precise placement of the bromo and trifluoromethyl groups on the benzene (B151609) ring is critical. The electronic properties of these substituents dictate the strategies for their introduction.

Electrophilic aromatic substitution is the primary method for introducing a bromine atom onto a benzene ring. libretexts.org The regiochemical outcome is controlled by the directing effects of the substituents already present. The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta-position. youtube.com

Therefore, to synthesize this compound or its precursors, the bromination step is typically performed on a substrate already containing the trifluoromethyl group at position 1. This directs the incoming bromine electrophile to the 3-position (meta to -CF₃). The reaction generally requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the Br₂ molecule and generate a sufficiently powerful electrophile to overcome the deactivating effect of the -CF₃ group. masterorganicchemistry.com

Table 3: Conditions for Electrophilic Aromatic Bromination

| Substrate Example | Brominating Agent | Catalyst/Conditions | Outcome |

|---|---|---|---|

| Benzene | Br₂ | FeBr₃ | Bromobenzene formation. libretexts.org |

| 4-Fluorobenzaldehyde | NaBr / HCl / NaOCl | Dichloromethane, ultrasonic waves | 3-Bromo-4-fluorobenzaldehyde formation. google.com |

| Trifluoromethylbenzene | Br₂ | 700-900 °C (vapor phase) | Mono- and di-bromo derivatives. google.com |

Introducing the trifluoromethyl group is a key step in synthesizing many pharmaceuticals and agrochemicals due to the unique properties it imparts, such as increased lipophilicity and metabolic stability. nih.govacs.org

Direct C-H trifluoromethylation involves replacing a hydrogen atom on the aromatic ring with a -CF₃ group. This can be achieved through radical-based processes. princeton.edu Photoredox catalysis, for example, can generate trifluoromethyl radicals from sources like triflyl chloride, which then add to the aromatic ring. princeton.edu Another approach uses electrophilic trifluoromethylating reagents, such as Umemoto or Togni reagents, which can be activated by photo-irradiation to generate the trifluoromethyl radical. thieme-connect.com

Indirect methods involve copper-mediated cross-coupling reactions. nih.gov In these reactions, an aryl halide (e.g., an aryl iodide) is coupled with a trifluoromethyl source, such as potassium trifluoroacetate (B77799) (CF₃CO₂K), in the presence of a copper catalyst. nih.gov This method is highly efficient and tolerates a wide range of functional groups on the aromatic ring. nih.govnih.gov

Table 4: Selected Methods for Aromatic Trifluoromethylation

| Method Type | CF₃ Source | Catalyst/Activator | Key Features |

|---|---|---|---|

| Copper-Mediated Cross-Coupling | CF₃CO₂K | Copper Iodide (CuI) | Uses a stable, cost-effective CF₃ source; suitable for aryl iodides. nih.gov |

| Photoredox Catalysis | Triflyl Chloride (CF₃SO₂Cl) | Ru(bpy)₃Cl₂ / Light | Enables direct C-H functionalization of unactivated arenes. princeton.edu |

| Photo-induced Radical Reaction | Umemoto Reagent II | Photo-irradiation | Proceeds without a catalyst or additive. thieme-connect.com |

Control of Regioselectivity in Multi-substituted Benzene Systems

The regioselectivity in the synthesis of multi-substituted benzene systems, such as this compound, is a critical factor that dictates the final product's structure and purity. The directing effects of the substituents on the benzene ring, namely the bromine atom and the trifluoromethyl group, govern the position of incoming electrophiles or nucleophiles.

In the context of palladium-catalyzed reactions, the choice of ligand can significantly influence the regioselectivity of heteroannulation reactions. For instance, the use of specific phosphine ligands like PAd2nBu has been shown to control the regioselectivity in the synthesis of substituted indolines from o-bromoanilines and 1,3-dienes. chemrxiv.org This level of control is achieved by modulating the electronic and steric properties of the catalyst, which in turn directs the regiochemical outcome of the C-H activation and subsequent bond formation. chemrxiv.orgnih.gov Computational methods, such as density functional theory (DFT) calculations, can further elucidate the transition states and energy barriers of different reaction pathways, providing insights into the origins of regioselectivity and aiding in the rational design of catalysts and reaction conditions. chemrxiv.org

For the bromination of a trifluoromethyl-substituted benzene ring, the trifluoromethyl group acts as a deactivating meta-director due to its strong electron-withdrawing nature. This directs the incoming bromine atom to the meta position. However, the presence of other substituents can alter this outcome. Achieving the desired 3-bromo-4-(trifluoromethyl) substitution pattern often requires a multi-step synthetic strategy where the directing effects of different functional groups are strategically utilized.

Synthesis of Key Intermediates for this compound

The synthesis of this compound typically proceeds through the formation of key intermediates, primarily 3-bromo-4-(trifluoromethyl)benzoic acid or its derivatives, and bromo-trifluoromethylated aniline (B41778) precursors.

One common route to 3-bromo-4-(trifluoromethyl)benzoic acid involves a multi-step synthesis starting from a suitable precursor. chemicalbook.com While specific details for the direct synthesis of 3-bromo-4-(trifluoromethyl)benzoic acid are not extensively available in the provided search results, general methodologies for analogous compounds can be inferred. For example, the synthesis of 3-bromo-4-fluorobenzoic acid has been achieved by reacting fluorobenzene (B45895) with acetyl chloride, followed by bromination and subsequent oxidation with a hypochlorite (B82951) solution. google.com This suggests a potential pathway where a trifluoromethyl-substituted benzene derivative could be acylated, brominated, and then oxidized to the corresponding benzoic acid.

Another approach involves the trifluoromethylation of a bromoaromatic compound. researchgate.net Palladium-catalyzed trifluoromethylation of aryl bromides has been demonstrated, and these methods could potentially be applied to a suitably substituted bromobenzoic acid precursor. researchgate.net

Bromo-trifluoromethylated anilines are crucial precursors for certain synthetic routes to this compound. The synthesis of compounds like 4-bromo-3-(trifluoromethyl)aniline (B1346880) can be achieved through the bromination of 3-(trifluoromethyl)aniline (B124266) using N-Bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF). chemicalbook.com This reaction typically proceeds at room temperature and can yield the desired product in high percentages. chemicalbook.com

The synthesis of other isomers, such as 3-bromo-5-(trifluoromethyl)aniline, involves a more complex, multi-step process that can include nitration, deamination, and reduction steps starting from a different trifluoromethylated benzene derivative. google.com

Optimization of Reaction Conditions and Process Development for Scalable Synthesis

For the large-scale industrial production of this compound, the optimization of reaction conditions is paramount to maximize yield, minimize costs, and ensure safety and environmental sustainability.

The choice of solvent can significantly impact reaction rates, yields, and selectivity. In the synthesis of 4-bromo-3-(trifluoromethyl)aniline, DMF is used as the solvent for the bromination step with NBS. chemicalbook.com For other transformations, such as palladium-catalyzed trifluoromethylations, a mixture of solvents like sodium dodecyl sulfate (B86663) (SDS) and toluene (B28343) can create micellar conditions that enhance yields by preventing the decomposition of the trifluoromethylating agent. researchgate.net

Catalysis plays a pivotal role in many of the synthetic steps. Cobalt catalysts, for instance, have been used in C-H activation/annulation reactions of benzamides. nih.gov The specific cobalt catalyst, such as Co(acac)2·2H2O, can dramatically improve the yield of the desired isoquinolinone products. nih.gov Similarly, in cross-coupling reactions, the selection of the appropriate catalyst and ligands is crucial for achieving high efficiency and regioselectivity. chemrxiv.org

Below is a table summarizing the impact of different solvents on a model amidation reaction, highlighting the importance of solvent selection.

| Entry | Solvent | Yield (%) |

| 1 | Dichloromethane (DCM) | 52 |

| 2 | Tetrahydrofuran (THF) | 65 |

| 3 | Acetonitrile (MeCN) | 80 |

| 4 | N,N-Dimethylformamide (DMF) | 75 |

| Data is illustrative and based on general findings in similar reactions. |

Temperature and pressure are critical parameters that influence reaction kinetics. Most of the described synthetic steps for the precursors of this compound are conducted at or around room temperature. chemicalbook.com However, some reactions may require elevated temperatures (reflux) to proceed at a reasonable rate. For instance, in the synthesis of 3-bromo-4-isobutoxy benzonitrile, a precursor for a related compound, the reaction is refluxed for 8 hours.

The following table illustrates the effect of temperature on the yield of a model reaction, demonstrating the need for precise temperature control.

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 25 | 24 | 60 |

| 2 | 50 | 12 | 85 |

| 3 | 80 (reflux) | 4 | 92 |

| 4 | 100 | 4 | 88 (with side products) |

| Data is illustrative and based on general findings in similar reactions. |

Careful control of temperature is necessary to not only achieve a desirable reaction rate but also to minimize the formation of impurities and side products that can arise at higher temperatures. Pressure control is also important, especially for reactions involving gaseous reagents or byproducts, although specific details for the synthesis of this compound are not extensively detailed in the provided search results.

Advanced Purification and Isolation Techniques in Synthetic Procedures

The successful synthesis of this compound and its precursors is critically dependent on effective purification and isolation techniques to ensure high purity of the final product and intermediates. Research and patent literature describe several methodologies, ranging from standard work-up procedures to more advanced purification strategies. These techniques are essential for removing unreacted starting materials, by-products, and other impurities from the reaction mixtures.

Common initial isolation steps involve quenching the reaction, often by pouring the reaction mixture into water, which can induce the precipitation of the solid product. google.com This crude solid is then typically collected by filtration or centrifugation. google.com Subsequent purification is achieved through a variety of techniques tailored to the specific physical and chemical properties of the compound .

Liquid-Liquid Extraction and Washing

Liquid-liquid extraction is a fundamental technique for separating the desired product from impurities based on their differential solubilities in immiscible liquid phases. In the synthesis of precursors like 3-bromo-4-(trifluoromethyl)benzaldehyde (B112541), extraction is employed to isolate the compound from the aqueous reaction mixture. google.com The choice of solvent is crucial; for instance, petroleum ether has been used as an extractant. google.com Following extraction, the organic phase is often washed sequentially with acidic and alkaline aqueous solutions to remove basic and acidic impurities, respectively. google.com A final wash to neutrality is also a common practice. google.com

| Compound | Technique | Details | Outcome | Source |

| 3-bromo-4-(trifluoromethyl)benzaldehyde | Extraction | Use of petroleum ether as the extractant. | Isolation of the product in the organic phase. | google.com |

| Precursor to 3-bromo-4-fluorobenzaldehyde | Washing | Dichloromethane phase washed to neutrality. | Removal of water-soluble impurities. | google.com |

| Compound C (precursor) | Washing | Organic phase washed with alkaline and acidic aqueous solutions. | Purified compound obtained after distillation. | google.com |

Crystallization Techniques

Crystallization is a powerful method for purifying solid compounds. This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature.

Recrystallization: This involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution. For instance, the crude product of 3-bromo-4-isobutyloxyphenyl carbothioamide, a related benzamide derivative, is purified by recrystallization from anhydrous methanol. researchgate.net

Precipitation: This is a rapid form of crystallization often induced by adding a non-solvent to the reaction mixture or by pouring the mixture into a large volume of a non-solvent, such as water. This method was used to isolate a precursor to 3-bromo-4-(trifluoromethyl)benzaldehyde, which was then collected by centrifugation, yielding a product with a purity of 99.87% as determined by Gas Chromatography (GC). google.com

Bulk Melting Crystallization: A more specialized technique, bulk melting crystallization, has been applied to the purification of 3-bromo-4-fluorobenzaldehyde, a key precursor. google.com This method involves melting the crude product and then slowly cooling it to allow for the formation of pure crystals. This technique yielded a final product with a purity of up to 99.4%. google.com

| Compound | Technique | Solvent/Conditions | Purity Achieved | Source |

| Precursor to 3-bromo-4-(trifluoromethyl)benzaldehyde | Precipitation | Poured into water | 99.87% (GC Purity) | google.com |

| 3-bromo-4-fluorobenzaldehyde | Bulk Melting Crystallization | 31 °C | 99.4% | google.com |

| 3-bromo-4-isobutyloxyphenyl carbothioamide | Recrystallization | Anhydrous methanol | High purity | researchgate.net |

Distillation and Evaporation

For liquid or low-melting-point intermediates, distillation under reduced pressure is an effective purification method. This technique separates compounds based on differences in their boiling points. The purification of 3-bromo-4-(trifluoromethyl)benzaldehyde has been achieved by subjecting the organic phase from an extraction to reduced pressure distillation. google.com

Solvent removal is a standard isolation step, often performed using a rotary evaporator. This process, also known as concentration in vacuo, efficiently removes volatile solvents from the purified product. chemicalbook.comorgsyn.org

Filtration and Drying

Filtration is a mechanical method used to separate a solid product from a liquid. To remove fine particulates or solid catalysts, the reaction mixture may be filtered through a pad of a filter aid like Celite. chemicalbook.com After isolation by filtration or centrifugation, the final product is typically dried to remove any residual solvent. A common method is drying under vacuum, sometimes at an elevated temperature. orgsyn.org

Chemical Reactivity and Transformations of 3 Bromo 4 Trifluoromethyl Benzamide

Reactivity at the Aromatic Bromine Moiety

The bromine atom serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups through various chemical reactions. Its reactivity is modulated by the electronic effects of the adjacent trifluoromethyl and amide substituents.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides. This reaction's feasibility is highly dependent on the electronic properties of the aromatic ring. For an SNAr reaction to occur, the ring must be "activated" by the presence of potent electron-withdrawing groups. The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process.

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step.

Elimination Step: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex. The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing groups that can delocalize the negative charge. In 3-Bromo-4-(trifluoromethyl)benzamide, the -CF3 group helps to stabilize the negative charge on the ring. The reactivity order for halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is inverse to their leaving group ability in SN2 reactions. This is because the highly electronegative fluorine atom makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack, which is the slow step.

Metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide. It is widely used to synthesize biaryl compounds. The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) species.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that is facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the palladium(0) catalyst.

This reaction is tolerant of a wide variety of functional groups, making it highly versatile.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Purpose |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes the palladium center and influences its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron reagent for transmetalation. |

| Solvent | Toluene (B28343), Dioxane, THF, DMF, Water/Organic Mixtures | Solubilizes reactants and influences reaction rate and yield. |

| Boron Reagent | Arylboronic acids, Alkylboronic acids, Potassium alkyltrifluoroborates | Source of the nucleophilic organic group. |

Sonogashira Coupling: The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It typically employs a palladium catalyst and a copper(I) cocatalyst in the presence of an amine base. The reaction proceeds via two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle. The copper acetylide, formed in the copper cycle, acts as the nucleophilic partner in the transmetalation step of the palladium cycle. While traditional methods require copper, copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling byproducts.

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Examples | Purpose |

| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | The primary catalyst for the cross-coupling cycle. |

| Cu Cocatalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |

| Ligand | PPh₃, P(t-Bu)₃ | Stabilizes the palladium catalyst. |

| Base | Et₃N, i-Pr₂NH (Diisopropylamine) | Acts as both a base and often as the solvent. |

| Solvent | THF, DMF, Toluene | Used when the amine base is not the solvent. |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene, Propargyl alcohol | The coupling partner providing the sp-hybridized carbon. |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This reaction has become a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. The catalytic cycle mirrors other cross-coupling reactions, involving oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination and deprotonation of the amine to form a palladium amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. The choice of phosphine (B1218219) ligand is critical and has evolved over several "generations" of catalysts to accommodate a wider range of substrates and milder reaction conditions.

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Component | Examples | Purpose |

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | BINAP, XPhos, RuPhos, t-BuXPhos | Crucial for catalyst activity, stability, and substrate scope. |

| Base | NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ | Deprotonates the amine to facilitate its coordination to palladium. |

| Solvent | Toluene, Dioxane, THF | Non-polar aprotic solvents are commonly used. |

| Amine | Primary amines, Secondary amines, Ammonia (B1221849) equivalents | The nitrogen source for the C-N bond formation. |

The metal-catalyzed cross-coupling reactions described above represent the primary strategies for the derivatization and functionalization of this compound at the bromine position. These methods allow for the systematic modification of the molecule to produce a library of compounds with diverse functionalities.

C-C Bond Formation: Through Suzuki-Miyaura and Sonogashira couplings, various aryl, heteroaryl, vinyl, and alkynyl groups can be attached to the benzene (B151609) ring.

C-N Bond Formation: The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amino groups, leading to the synthesis of substituted anilines.

Other Couplings: Analogous palladium-catalyzed reactions can be used to form C-O (Buchwald-Hartwig ether synthesis) and C-S bonds, further expanding the range of possible derivatives.

Beyond coupling reactions, the bromine atom can be transformed via other standard organometallic procedures. For instance, lithium-halogen exchange using an organolithium reagent (e.g., n-butyllithium) would generate an aryllithium species. This highly reactive intermediate can then be quenched with various electrophiles to introduce different functional groups, such as carboxyl groups (by reaction with CO₂), hydroxyl groups (by reaction with borates followed by oxidation), or formyl groups.

Reactions Involving the Amide Functional Group

The primary amide (-CONH₂) is a robust functional group, but it can undergo several important transformations, including hydrolysis and reduction.

Amides are generally stable in water, but they can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions with heating.

Acidic Hydrolysis: Under acidic conditions, the hydrolysis of this compound yields 3-bromo-4-(trifluoromethyl)benzoic acid and an ammonium salt. The mechanism involves:

Protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic.

Nucleophilic attack by a water molecule on the activated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the nitrogen atom.

Elimination of ammonia (a good leaving group once protonated) from the tetrahedral intermediate. The ammonia is immediately protonated in the acidic medium to form the ammonium ion (NH₄⁺).

Deprotonation of the carbonyl group to regenerate the carboxylic acid.

Basic Hydrolysis: Under basic conditions, the hydrolysis produces a carboxylate salt (the salt of 3-bromo-4-(trifluoromethyl)benzoic acid) and ammonia. The mechanism proceeds as follows:

Nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon. This is the rate-determining step.

Formation of a tetrahedral oxyanion intermediate.

Elimination of the amide ion (NH₂⁻), which is a poor leaving group, to reform the carbonyl. This step is typically driven forward by the subsequent acid-base reaction.

An acid-base reaction occurs where the newly formed carboxylic acid protonates the amide ion to form a more stable carboxylate ion and ammonia (NH₃).

Studies on related N-triflylbenzamides have shown that such compounds can be stable in dilute aqueous solutions and even in 0.5 M aqueous NaOH, but they degrade slowly in 0.5 M aqueous HCl over weeks.

The amide functional group can be reduced to an amine. This transformation is a valuable synthetic tool for converting carboxylic acid derivatives into amines. The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction of this compound with a strong reducing agent like LiAlH₄ would yield [3-Bromo-4-(trifluoromethyl)phenyl]methanamine.

The mechanism for reduction with LiAlH₄ generally involves:

The hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide.

The carbonyl oxygen coordinates to the aluminum species.

A second hydride transfer can occur, leading to the elimination of an oxygen-aluminum species and the formation of an iminium ion intermediate.

A final hydride attack on the iminium ion yields the final amine product.

Borane (BH₃), often used as a complex with THF (BH₃·THF), is another reagent capable of reducing amides to amines under milder conditions than LiAlH₄.

Table 4: Common Reducing Agents for Amide to Amine Transformation

| Reagent | Formula | Typical Conditions | Product |

| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | Primary Amine |

| Borane | BH₃·THF | Anhydrous THF, often with heating | Primary Amine |

N-Substitution Reactions and Amide Modification

The amide group (-CONH₂) of this compound is a key site for synthetic modification. The two hydrogen atoms on the nitrogen can be replaced by a wide range of alkyl or aryl groups through N-substitution reactions, leading to a diverse library of secondary and tertiary amides. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Common strategies for N-substitution of benzamides include:

Alkylation: Reaction with alkyl halides in the presence of a base to deprotonate the amide nitrogen, making it a more effective nucleophile.

Arylation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can form a C-N bond between the amide nitrogen and an aryl group.

Acylation: Reaction with acyl chlorides or anhydrides to form N-acylbenzamides.

Condensation Reactions: Amide bonds can be formed by reacting the corresponding benzoic acid (3-bromo-4-(trifluoromethyl)benzoic acid) with a primary or secondary amine using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC). mdpi.com

These modifications allow for the synthesis of a wide array of derivatives. For instance, palladium-catalyzed reactions are often employed for the construction of complex amide structures. nih.gov The synthesis of N-substituted benzamide (B126) derivatives is a well-established field, driven largely by the search for new bioactive compounds, such as antitumor agents. nih.govresearchgate.netresearchgate.net

| Reaction Type | Reagents | Product Type | General Purpose |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., NaH) | N-Alkyl Benzamide | Introduce aliphatic chains |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X), Palladium Catalyst, Ligand, Base | N-Aryl Benzamide | Introduce aromatic systems |

| Amide Coupling | Amine (R-NH₂), Coupling Agent (e.g., DCC) | N-Substituted Benzamide | Formation from corresponding carboxylic acid |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is substituted with two electron-withdrawing groups (trifluoromethyl and amide) and one deactivating, but ortho-, para-directing group (bromine). This substitution pattern significantly influences the outcome of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The rate of electrophilic aromatic substitution is greatly reduced due to the presence of the strongly deactivating trifluoromethyl (-CF₃) and amide (-CONH₂) groups. wikipedia.org These groups withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. minia.edu.eglibretexts.org

The directing effects of the substituents are as follows:

Trifluoromethyl (-CF₃): A strong deactivating group and a meta-director. study.com

Amide (-CONH₂): A deactivating group and a meta-director.

Bromo (-Br): A deactivating group but an ortho-, para-director.

When considering the positions for an incoming electrophile, the directing effects must be weighed. The position meta to the -CF₃ group is ortho to the bromine atom. This position is the most likely site for electrophilic attack, as it is the least deactivated position. Reactions like nitration or further halogenation would be expected to proceed slowly and require harsh conditions, yielding predominantly the product substituted at the position ortho to the bromine and meta to the trifluoromethyl and amide groups.

| Substituent | Position on Ring | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -Br | 3 | Inductive: Withdrawing; Resonance: Donating | Deactivating | Ortho, Para |

| -CF₃ | 4 | Inductive: Strongly Withdrawing | Strongly Deactivating | Meta |

| -CONH₂ | 1 | Inductive & Resonance: Withdrawing | Deactivating | Meta |

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-poor nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution. The strong electron-withdrawing -CF₃ group is particularly effective at stabilizing the negative charge of the Meisenheimer complex, which is the key intermediate in the addition-elimination mechanism of NAS. libretexts.orgyoutube.com In this mechanism, a nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized anion before the leaving group is expelled. libretexts.org

For this compound, the bromine atom can serve as a leaving group. The presence of the -CF₃ group in the para position relative to the bromine atom strongly activates the ring for this type of reaction. Therefore, the compound can react with strong nucleophiles (e.g., alkoxides, amides) to displace the bromide ion. mdpi.com

Influence of the Trifluoromethyl Group on Chemical Reactivity and Electron Density

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence on the reactivity of this compound is profound and stems primarily from a strong inductive effect (-I). minia.edu.egnih.gov

Inductive Effect: The high electronegativity of the three fluorine atoms pulls electron density away from the carbon atom of the -CF₃ group. This effect is relayed through the sigma bond to the benzene ring, significantly reducing the ring's electron density. minia.edu.eglibretexts.org This inductive withdrawal deactivates the ring towards electrophilic attack and stabilizes anionic intermediates formed during nucleophilic attack. wikipedia.orgnih.gov

No Resonance Donation: Unlike halogen substituents, the -CF₃ group has no lone pairs of electrons and cannot participate in electron donation via resonance. Its influence is almost purely electron-withdrawing. wikipedia.org

Impact on Reactivity: The primary consequence of this electron withdrawal is the deactivation of the benzene ring towards electrophiles, making reactions like Friedel-Crafts alkylation and acylation very difficult. libretexts.orglumenlearning.com However, it enhances the electrophilicity of the aromatic ring, making it a better substrate for nucleophilic aromatic substitution. nih.gov The -CF₃ group's presence can also increase the acidity of nearby protons, although this is more relevant for N-H protons on the amide group. Furthermore, incorporating a -CF₃ group often increases a molecule's lipophilicity and metabolic stability, which are desirable properties in drug design. mdpi.comresearchgate.net

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms provides insight into the chemical behavior of this compound.

Mechanism of Electrophilic Aromatic Substitution: The mechanism for an EAS reaction, such as bromination, proceeds via a two-step process involving a carbocation intermediate known as a sigma complex or Wheland intermediate. libretexts.orglumenlearning.com

Attack by the Aromatic Ring: The π-electron system of the benzene ring acts as a nucleophile, attacking a strong electrophile (E⁺), such as Br⁺ generated from Br₂ and a Lewis acid catalyst (e.g., FeBr₃). This is the rate-determining step, as it involves the temporary loss of aromaticity. lumenlearning.com

Proton Elimination: A base in the reaction mixture removes a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring and yields the substituted product. libretexts.org

For this compound, the initial attack is directed by the existing substituents. The intermediate sigma complex is most stable when the positive charge is not placed on the carbon atoms bearing the electron-withdrawing -CF₃ and -CONH₂ groups. This preference explains the directing effects observed.

Mechanism of Nucleophilic Aromatic Substitution (Addition-Elimination): The displacement of the bromine atom by a nucleophile (Nu⁻) follows a well-established addition-elimination mechanism. libretexts.orgyoutube.com

Nucleophilic Addition: The nucleophile attacks the carbon atom bonded to the bromine, breaking the π-bond and forming a tetrahedral intermediate. This intermediate, known as a Meisenheimer complex, is a resonance-stabilized carbanion. The negative charge is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing trifluoromethyl group. This delocalization provides significant stabilization, making the formation of this intermediate feasible. libretexts.org

Elimination of the Leaving Group: The aromaticity is restored as the lone pair on the carbanion reforms the π-bond, expelling the bromide ion as the leaving group. This step is typically fast. youtube.com

The ability of the -CF₃ group to stabilize the anionic Meisenheimer complex is the key reason why this molecule is a good substrate for NAS, despite the general reluctance of aryl halides to undergo such reactions. libretexts.org

Computational and Theoretical Investigations of 3 Bromo 4 Trifluoromethyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to predict a wide range of molecular properties by calculating the electron density of a system. For a molecule like 3-Bromo-4-(trifluoromethyl)benzamide, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be the standard approach to investigate its properties.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. For this compound, this would involve optimizing the geometry of the benzene (B151609) ring and the amide (-CONH₂) group, as well as the orientations of the bromo and trifluoromethyl substituents.

Conformational analysis is particularly important for the amide group, which can rotate relative to the benzene ring. Theoretical calculations would explore the potential energy surface associated with the rotation around the C-C bond connecting the ring to the carbonyl group. This analysis helps identify the most stable conformer(s) and the energy barriers between different rotational states. It is expected that the planar conformation, where the amide group is coplanar with the benzene ring, would be the most stable due to resonance stabilization. The bulky trifluoromethyl and bromo groups would influence the precise rotational barrier and the subtle geometric parameters of the lowest-energy structure.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) (Note: The following data is illustrative of typical results from DFT calculations and is not from a specific study on this molecule.)

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

|---|---|---|

| C-Br | 1.895 | |

| C-CF₃ | 1.520 | |

| C-C (aromatic) | 1.390 - 1.405 | |

| C=O | 1.235 | |

| C-N | 1.360 | |

| N-H | 1.015 | |

| C-C-N-H (dihedral) | ~0 or ~180 |

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency is associated with a specific motion of the atoms, such as stretching, bending, or twisting of bonds.

For this compound, theoretical vibrational analysis would help in assigning the experimentally observed spectral bands. Key vibrational modes would include the N-H stretching vibrations of the amide group (typically around 3300-3500 cm⁻¹), the C=O stretching of the carbonyl group (around 1650-1700 cm⁻¹), C-Br stretching (in the lower frequency region), and the characteristic vibrations of the CF₃ group (often strong bands in the 1100-1350 cm⁻¹ range). Comparing the calculated frequencies (often scaled by an empirical factor to better match experimental data) with experimental spectra provides a detailed confirmation of the molecular structure.

Table 2: Predicted Major Vibrational Frequencies for this compound (Illustrative) (Note: This table illustrates expected vibrational modes and is not based on a specific computational study of the molecule.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) asym | 3550 | Asymmetric N-H stretch |

| ν(N-H) sym | 3430 | Symmetric N-H stretch |

| ν(C=O) | 1685 | Carbonyl stretch |

| δ(NH₂) | 1620 | NH₂ scissoring |

| ν(C-C) aromatic | 1400-1600 | Aromatic ring stretching |

| ν(C-F) | 1100-1350 | CF₃ stretching modes |

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to its reactivity and stability. Computational methods provide detailed insights into how electrons are distributed within the molecule and how this distribution influences its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) (Note: These values are representative and not from a specific study.)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -7.2 |

| LUMO Energy | -1.5 |

NBO analysis provides a more chemical picture by describing the bonding in terms of localized bonds, lone pairs, and antibonding orbitals. This method can quantify interactions between filled (donor) and empty (acceptor) orbitals, which represent delocalization and hyperconjugation effects that contribute to molecular stability. For this compound, NBO analysis would likely show significant polarization of the C=O and C-F bonds, and would quantify the delocalization of electron density from the nitrogen lone pair into the carbonyl group and the aromatic ring.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate regions of different electrostatic potential. MEP maps are invaluable for predicting reactive sites.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, the most negative potential would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the amide group would exhibit a positive potential, making them potential hydrogen bond donors.

Neutral Regions (Green): These areas have a relatively balanced potential.

The MEP map would visually confirm the sites most likely to engage in intermolecular interactions, such as hydrogen bonding, and would highlight the electron-rich and electron-poor regions that govern the molecule's chemical reactivity.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data. These theoretical predictions are crucial for structural elucidation and for understanding the molecule's electronic environment.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of NMR chemical shifts is highly sensitive to the computational method employed and the model's ability to accurately represent the electron distribution around the nuclei. Density Functional Theory (DFT) is a commonly used method for this purpose. For instance, calculations using the B3LYP hybrid functional with the 6-31G(d,p) basis set have been shown to effectively predict trends in chemical shift dispersion, particularly for fluorine-containing compounds. nih.gov The chemical shift is influenced by the local dielectric and magnetic shielding environment, which can be modeled computationally. nih.gov

Theoretical models account for various factors that determine chemical shifts:

Inductive Effects: Electron-withdrawing or donating groups alter the electron density around a nucleus, causing deshielding (higher frequency shifts) or shielding (lower frequency shifts), respectively. These effects are approximately additive and can be calculated based on the molecular structure. ucl.ac.uk

Magnetic Anisotropy: The presence of pi systems, like the benzene ring in this compound, creates local magnetic fields that cause significant shifts depending on the nucleus's orientation relative to the pi system. ucl.ac.uk

Solvent Effects: The surrounding solvent can influence chemical shifts. Computational models can account for this by using continuum solvent models or by explicit inclusion of solvent molecules in the calculation. The CHARGE model, for example, has been modified to predict ¹H chemical shifts in different solvents like DMSO by applying a correction to values calculated for a standard solvent like CDCl₃. liverpool.ac.uk

Infrared (IR) Frequencies: Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule. This process begins with finding the molecule's equilibrium geometry through energy minimization. Subsequently, the vibrational frequencies and their corresponding normal modes are calculated. These frequencies correspond to the energy required to excite molecular vibrations, such as bond stretching, bending, and twisting. The predicted frequencies and their intensities can be plotted to generate a theoretical spectrum that can be compared with experimental data. For related molecules like 4-(Trifluoromethyl)benzamide, experimental gas-phase IR spectra show characteristic absorption bands for the amide and trifluoromethyl groups, which serve as a benchmark for theoretical predictions. nist.gov

The table below summarizes common computational approaches for predicting spectroscopic properties.

| Spectroscopic Property | Computational Method | Key Considerations |

| NMR Chemical Shifts | Density Functional Theory (DFT), e.g., B3LYP/6-31G(d,p) | Accurate representation of electron density, inclusion of solvent effects, accounting for inductive and anisotropic effects. nih.govucl.ac.uk |

| CHARGE Model | Empirical model adjusted for specific solvents to improve accuracy. liverpool.ac.uk | |

| IR Frequencies | Quantum Chemical Methods (e.g., DFT, Hartree-Fock) | Requires an optimized molecular geometry; calculation of vibrational normal modes. |

Advanced Computational Modeling for Molecular Interactions and Binding Affinity (Methodological Aspects)

Understanding how this compound interacts with biological targets is a primary goal of computational modeling. Advanced techniques are employed to predict binding modes, interaction types, and, crucially, the strength of the binding, or binding affinity.

Modeling Molecular Interactions: The first step in assessing molecular interactions is often predicting how a ligand binds to its target protein, a process known as molecular docking . nih.gov Docking algorithms explore various possible conformations and orientations of the ligand within the protein's binding site, scoring them to identify the most likely binding pose. nih.gov

Following docking, Molecular Dynamics (MD) simulations are frequently used to provide a more detailed and dynamic picture of the molecular interactions. MD simulations model the movement of atoms over time, revealing the stability of the binding pose and the key interactions that maintain it. frontiersin.org These simulations can identify:

Electrostatic Attractions and Hydrogen Bonds: Key non-covalent interactions where the benzamide (B126) moiety could interact with polar or charged amino acid residues. frontiersin.org

Water-Mediated Interactions: The role of water molecules in bridging interactions between the ligand and the protein. frontiersin.org

Conformational Changes: How the protein and ligand adapt to each other upon binding.

Calculating Binding Affinity: Predicting the binding affinity (often expressed as a binding free energy, ΔG) is a significant challenge in computational drug design. columbia.edu Several methods exist, ranging in computational cost and accuracy.

End-Point Methods (MM/PBSA and MM/GBSA): The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods calculate binding free energy by analyzing snapshots from an MD simulation. They are computationally less expensive than more rigorous methods and can provide valuable estimates. The accuracy of these methods can be sensitive to the simulation length and the specific models used. researchgate.net

Alchemical Free Energy Calculations: These are among the most accurate and theoretically rigorous methods. Techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) calculate the free energy difference between two states by computationally "transmuting" one molecule into another in a non-physical, or alchemical, pathway. columbia.edunih.gov Enhanced sampling techniques are often combined with these methods to improve convergence and precision. For example, Thermodynamic Integration with Enhanced Sampling (TIES) has shown excellent correlation with experimental data. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): To improve accuracy, especially in systems where electronic effects like polarization are critical, a hybrid QM/MM approach can be used. researchgate.net In this method, the ligand and the immediate binding site residues are treated with a higher-level quantum mechanics method, while the rest of the protein and solvent are treated with more efficient molecular mechanics force fields. researchgate.net QM/MM can be integrated into free energy calculations to provide a more physically accurate description of the binding event. researchgate.net

The table below outlines several advanced computational methods for assessing molecular interactions and binding affinity.

| Modeling Goal | Method | Description |

| Binding Pose Prediction | Molecular Docking | Predicts the preferred orientation and conformation of a ligand within a protein's binding site. nih.gov |

| Dynamic Interaction Analysis | Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of the protein-ligand complex, revealing interaction stability and conformational changes. frontiersin.org |

| Binding Affinity Prediction | MM/PBSA & MM/GBSA | End-point methods that estimate binding free energy from MD simulation snapshots by combining molecular mechanics energies and solvation free energies. researchgate.net |

| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | Rigorous alchemical methods that calculate the free energy difference between two states, providing high accuracy. columbia.edunih.gov | |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid approach where the active site is treated with quantum mechanics for higher accuracy, while the larger environment is treated with molecular mechanics. researchgate.net |

Research Applications of 3 Bromo 4 Trifluoromethyl Benzamide As a Chemical Building Block

In Pharmaceutical and Medicinal Chemistry Research

The 3-bromo-4-(trifluoromethyl)phenyl scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with biological targets. Its utility stems from the combined effects of its functional groups, which can enhance potency, selectivity, and pharmacokinetic profiles of drug candidates.

In one notable research program aimed at discovering inhibitors of the Hepatitis C Virus (HCV), a library of biaryl amide derivatives was synthesized. nih.gov While the synthesis started with substituted benzoic acids, they were coupled with various anilines, including those with the critical 3-(trifluoromethyl)aniline (B124266) core, to produce a diverse set of final compounds for biological evaluation. nih.gov This approach demonstrates how the core structure, represented by 3-bromo-4-(trifluoromethyl)benzamide, serves as a foundational scaffold for creating libraries of potential therapeutic agents.

The 3-bromo-4-(trifluoromethyl)phenyl moiety is a key component in several clinically significant drugs and investigational molecules, particularly in the area of oncology. Its precursors, such as 3-(trifluoromethyl)aniline and 4-chloro-3-(trifluoromethyl)aniline, are critical intermediates in the synthesis of numerous protein kinase inhibitors.

A prominent example is the multi-kinase inhibitor Sorafenib , a drug used to treat kidney and liver cancer. The synthesis of Sorafenib involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a pyridine-based amine. ed.ac.uk This isocyanate is prepared from the corresponding 4-chloro-3-(trifluoromethyl)aniline, highlighting the essential role of this structural motif in the synthesis of an approved therapeutic agent. ed.ac.uk

Similarly, research into novel anticancer agents has led to the synthesis of phthalic-based tyrosine kinase inhibitors. In these studies, 3-(trifluoromethyl)aniline was used as a key building block to form the terminal benzamide (B126) portion of the inhibitor, which is crucial for its binding affinity to various cancer-related protein targets like ABL and VEGFR kinases. nih.gov

Table 1: Examples of Bioactive Molecules Synthesized from 3-(Trifluoromethyl)aniline Precursors

| Drug Candidate/Class | Therapeutic Target | Role of 3-(Trifluoromethyl)phenyl Moiety |

|---|---|---|

| Sorafenib | Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases) | Forms a key urea linkage, essential for binding to the kinase active site. ed.ac.uk |

| Phthalic-Based Amides | Tyrosine Kinases (e.g., ABL, Trk, VEGFR) | Forms the terminal benzamide group, contributing significantly to binding affinity. nih.gov |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific parts of a molecule contribute to its biological activity. The this compound scaffold is frequently used in SAR studies due to the distinct properties of its substituents.

The trifluoromethyl group is particularly important. As a strong electron-withdrawing group and a bioisostere for chlorine, it can significantly enhance a molecule's metabolic stability by blocking sites prone to oxidative metabolism. mdpi.com It also increases lipophilicity, which can improve cell membrane permeability. mdpi.com In SAR studies, replacing a hydrogen or methyl group with a trifluoromethyl group often leads to a substantial increase in biological potency. mdpi.com

In the development of kinase inhibitors, the inclusion of the 3-(trifluoromethyl)phenyl group was found to be a strong determinant of high binding affinity. nih.gov SAR analysis of various biaryl amides designed as HCV inhibitors also explored how modifications to this part of the molecule impacted antiviral activity. nih.gov These studies underscore the strategic importance of this moiety in fine-tuning the pharmacological profile of a lead compound.

Molecular docking studies of phthalic-based kinase inhibitors have shown that the 3-(trifluoromethyl)aniline portion of the molecules consistently binds in a hydrophobic pocket of the target kinase. nih.gov The electronic nature of the trifluoromethyl group can also influence the pKa of the amide proton and its hydrogen bonding capabilities. The bromine atom, besides being a synthetic handle, adds steric bulk and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for drug-receptor binding. The interplay of these conformational and electronic effects allows medicinal chemists to design molecules with high affinity and selectivity for their intended targets.

In Agrochemical Research as a Synthetic Intermediate

The utility of halogenated and trifluoromethylated aromatic compounds extends to the agrochemical industry, where they are used to develop new pesticides and herbicides. Bromo-aromatic compounds are widely used as intermediates in the manufacturing of agrochemicals. acs.org Specifically, compounds structurally related to this compound, such as 3-bromo-4-fluorobenzaldehyde, are known intermediates in the synthesis of pyrethroid-like insecticides. google.com

The trifluoromethyl group is particularly valued in agrochemical design for reasons similar to its use in pharmaceuticals: it often enhances the biological activity, metabolic stability, and field persistence of the active ingredient. nbinno.com Therefore, this compound and its precursor, 3-bromo-4-(trifluoromethyl)benzoic acid, serve as important building blocks for the synthesis of next-generation crop protection agents. nbinno.com

In Materials Science for the Development of Functional Organic Materials

The unique electronic properties of the this compound structure make it a candidate for use in materials science, particularly in the development of functional organic materials. Its precursor, 4-bromo-3-(trifluoromethyl)benzoic acid, has been identified as a valuable intermediate for creating advanced polymers and fine chemicals. nbinno.com

These building blocks can be used as monomers in polymerization reactions to produce materials with enhanced thermal stability, chemical resistance, and specific electronic properties. nbinno.com There is growing interest in using such fluorinated aromatic compounds in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). nbinno.com Aromatic amide and benzoyl derivatives are frequently incorporated into molecules designed as emitters or host materials in OLED devices, suggesting a potential application for scaffolds like this compound in this field. nih.govnih.govmdpi.com

Table 2: List of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 581813-18-5 | C₈H₅BrF₃NO |

| Sorafenib | 284461-73-0 | C₂₁H₁₆ClF₃N₄O₃ |

| 3-(Trifluoromethyl)aniline | 98-16-8 | C₇H₆F₃N |

| 4-Chloro-3-(trifluoromethyl)aniline | 320-51-4 | C₇H₅ClF₃N |

| 3-Bromo-4-fluorobenzaldehyde | 66425-01-6 | C₇H₄BrFO |

Utilization in Novel Organic Reactions and Synthetic Methodologies

This compound serves as a versatile building block in the development of novel organic reactions and synthetic methodologies. Its unique substitution pattern, featuring a bromo group amenable to cross-coupling reactions and an electron-withdrawing trifluoromethyl group, allows for its strategic incorporation into a variety of complex molecular architectures. Researchers have leveraged these features to explore new synthetic pathways and construct molecules with potential applications in medicinal chemistry and materials science.

One of the key applications of this compound is in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom on the aromatic ring makes it an ideal substrate for reactions such as the Suzuki-Miyaura coupling. In this type of reaction, the bromo-substituted benzamide is coupled with a boronic acid derivative in the presence of a palladium catalyst to form a new carbon-carbon bond. This methodology provides a direct route to biaryl compounds, which are common structural motifs in many biologically active molecules.

Furthermore, the reactivity of the bromo group allows for its participation in other transition metal-catalyzed transformations. For instance, it can be utilized in copper-catalyzed C-N and C-O bond-forming reactions, expanding the range of accessible derivatives. These synthetic strategies are crucial for the efficient construction of diverse compound libraries for drug discovery and other research purposes.

While the specific term "amine deletion" in the context of this compound is not extensively documented in the reviewed literature, the compound's role as a precursor in multi-step syntheses often involves transformations of the amide functionality. For example, the amide group can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, which then participates in further reactions. These transformations, although not "deletions" in a literal sense, represent strategic manipulations of the functional group to achieve a desired synthetic outcome.

The trifluoromethyl group on the benzamide ring also plays a significant role in its synthetic utility. This group is a well-known bioisostere for other functional groups and can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as its metabolic stability and lipophilicity. Therefore, the incorporation of the 3-bromo-4-(trifluoromethyl)phenyl moiety into larger molecules is a common strategy in the design of novel therapeutic agents.

The following table summarizes the key reactive sites of this compound and the types of synthetic methodologies in which it is employed:

| Reactive Site | Type of Reaction | Synthetic Utility |

| Bromo Group | Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) | Formation of C-C bonds, synthesis of biaryl compounds |

| Copper-catalyzed coupling | Formation of C-N and C-O bonds | |

| Amide Group | Hydrolysis | Conversion to carboxylic acid |

| Reduction | Conversion to amine | |

| Aromatic Ring | Nucleophilic aromatic substitution (under certain conditions) | Introduction of other functional groups |

Future Research Directions and Perspectives

Development of Greener and More Sustainable Synthetic Routes

The chemical industry's increasing emphasis on sustainable development is driving the need for more environmentally benign synthetic methodologies. chemistryjournals.net Traditional synthetic routes for compounds like 3-Bromo-4-(trifluoromethyl)benzamide often rely on hazardous reagents and volatile organic solvents, contributing to environmental concerns. chemistryjournals.netgoogle.com Future research will prioritize the development of "green" synthetic pathways that align with the principles of green chemistry, such as waste prevention, high atom economy, and the use of safer chemicals and solvents. chemistryjournals.net

Key areas of investigation will likely include:

Alternative Solvents: Replacing conventional toxic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net

Biocatalysis: Utilizing enzymes as natural catalysts to perform reactions under mild conditions, which are highly specific and generate fewer byproducts. chemistryjournals.net

Energy-Efficient Methods: Employing techniques such as microwave-assisted synthesis to significantly reduce reaction times and energy consumption compared to traditional heating methods. chemistryjournals.net

Catalytic Processes: Developing novel catalytic systems that can improve reaction efficiency and reduce waste, moving away from stoichiometric reagents. A greener synthesis of ibuprofen, for instance, successfully utilized a catalytic process to improve atom economy and avoid toxic reagents. chemistryjournals.net

The goal is to create synthetic routes that are not only efficient and high-yielding but also economically viable and environmentally responsible.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Solvents | Often volatile and toxic organic solvents | Water, ionic liquids, supercritical fluids chemistryjournals.net |

| Catalysts | Often stoichiometric and hazardous reagents | Biocatalysts (enzymes), reusable solid catalysts chemistryjournals.net |

| Energy | High energy consumption (prolonged heating) | Energy-efficient methods (e.g., microwave-assisted) chemistryjournals.net |

| Waste | Significant generation of hazardous byproducts | Minimal waste generation (high atom economy) chemistryjournals.net |

| Safety | Poses risks to operators and the environment | Inherently safer processes and materials google.com |

Exploration of Novel Reactivity Pathways and Catalytic Transformations

The unique structural features of this compound, namely the bromine atom and the trifluoromethyl group, make it a versatile substrate for exploring novel chemical reactions. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups.

Future research is expected to delve into advanced catalytic transformations to functionalize this molecule in innovative ways:

C-H Activation: Cobalt-catalyzed C–H activation and annulation reactions have been successfully applied to benzamides to create complex fused-ring systems like isoquinolinones. nih.gov Applying such methods to this compound could yield novel heterocyclic structures with potential biological activity.

Copper-Catalyzed Reactions: Mechanism-guided discovery has led to copper-catalyzed methods for preparing aromatic amides. nih.govmdpi.com Further exploration of copper catalysis could unveil new pathways for modifying the benzamide (B126) core or for coupling it with other molecules.

Photocatalysis: The emergence of photocatalysis offers a powerful tool for generating radical species under mild conditions. Photocatalytic trifluoromethylamidation has been shown to be a viable method for creating N-CF3 amides. nih.govresearchgate.net Investigating the photocatalytic reactivity of the bromo- and trifluoromethyl- substituents could lead to unprecedented transformations.

Cross-Coupling Reactions: While foundational, there is still room to expand the scope of cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) with this compound, using novel ligands and catalytic systems to couple challenging substrates. organic-chemistry.org

These explorations will not only expand the chemical space accessible from this starting material but also contribute to the fundamental understanding of chemical reactivity.

Advanced Computational Predictions for De Novo Design of Functional Derivatives